![molecular formula C8H7Cl2N B1631737 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 56946-65-7](/img/structure/B1631737.png)
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Übersicht
Beschreibung
“2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound with the CAS Number: 56946-65-7 . It has a molecular weight of 188.06 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7Cl2N/c9-6-4-8(10)11-7-3-1-2-5(6)7/h4H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.386±0.06 g/cm3 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound’s IUPAC name is 2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a compound utilized in the synthesis of various heterocyclic compounds. A novel method allows for the one-pot synthesis of pyrindines and tetrahydroquinolines, showcasing its utility in creating cyclopentyl and cyclohexyl annealed pyridines. This process is significant in pharmaceutical chemistry and supramolecular coordination chemistry, indicating the compound's versatility as a building block for natural products and ligands (Yehia, Polborn, & Müller, 2002).
Applications in Pharmaceuticals and Antimicrobials
Research has highlighted its application in pharmaceuticals, antimicrobial agents, and the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. It's particularly noted for its role as a side-chain in the production of fourth-generation Cefpirome, with various synthetic routes like the N-hydroxyphthaldiamide route and the acrolein route offering high yields, hence demonstrating potential for future development (Fu Chun, 2007).
Advanced Materials and Polymer Chemistry
In the realm of material science, 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives have been used to synthesize highly branched unsaturated polyethylenes using strained imino-cyclopenta[b]pyridyl-nickel precatalysts. These materials display unique properties, such as high rates of chain isomerization and the presence of internal vinylene groups, indicating their utility in creating advanced polymer materials with specific structural and functional characteristics (Zhang et al., 2017).
Contribution to Heterocyclic Compound Synthesis
The compound is instrumental in the efficient synthesis of 4-O- and C-substituted-7-azaindoles, showcasing its role as a versatile building block for synthesizing heterocyclic compounds. This further underscores its importance in medicinal chemistry and the synthesis of bioactive molecules (Figueroa‐Pérez et al., 2006).
Exploration in Coordination Chemistry
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives play a role in the exploration of coordination chemistry, contributing to the development of metal-organic frameworks (MOFs) and the study of hydrogen bonding interactions in 2D networks. These studies provide insights into the structural aspects of MOFs and their potential applications in catalysis, gas storage, and separation processes (Ghosh & Bharadwaj, 2004; 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N/c9-6-4-8(10)11-7-3-1-2-5(6)7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQRPOZAIBSOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480792 | |
| Record name | 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
CAS RN |
56946-65-7 | |
| Record name | 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






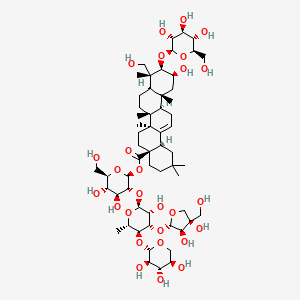
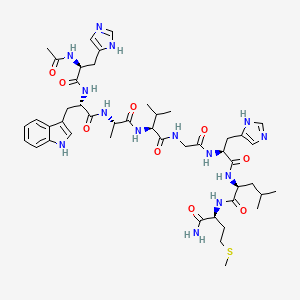



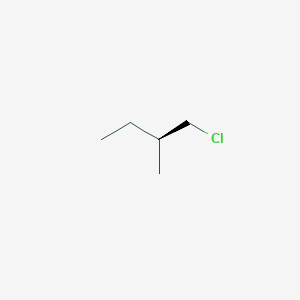
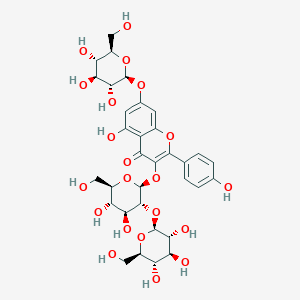


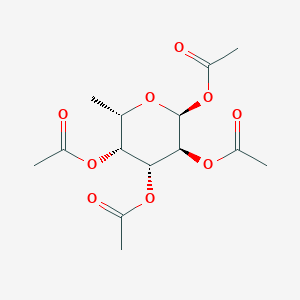
![[1,2,4]Triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1631702.png)